molecular formula C16H10N4O B11467468 2-amino-1-hydroxy-3-phenyl-1H-indole-5,6-dicarbonitrile

2-amino-1-hydroxy-3-phenyl-1H-indole-5,6-dicarbonitrile

Cat. No.: B11467468
M. Wt: 274.28 g/mol
InChI Key: SACVCAYEWPWBRE-UHFFFAOYSA-N
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Description

    is a heterocyclic compound with the following chemical formula:

    2-amino-1-hydroxy-3-phenyl-1H-indole-5,6-dicarbonitrile: C17H14N3O2Cl\text{C}_{17}\text{H}_{14}\text{N}_3\text{O}_2\text{Cl}C17​H14​N3​O2​Cl

    .
  • It contains an indole ring system, which is a prevalent moiety in various natural products and drugs. Indoles play a crucial role in cell biology and exhibit diverse biological properties.
  • The compound’s structure consists of an indole core with amino and hydroxy groups at specific positions, as well as two cyano (CN) groups.
  • Further research has focused on its potential applications in cancer treatment, antimicrobial activity, and other therapeutic areas.
  • Preparation Methods

  • Chemical Reactions Analysis

      Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The specific products formed depend on the reaction conditions and substituents present.

  • Scientific Research Applications

      Chemistry: Researchers study its reactivity, stability, and potential as a building block for more complex molecules.

      Biology: Investigating its effects on cellular processes, such as enzyme inhibition or receptor binding.

      Medicine: Assessing its pharmacological properties, toxicity, and potential therapeutic applications.

      Industry: Exploring its use in materials science, catalysis, or other industrial processes.

  • Mechanism of Action

    • The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways.
    • Further research is needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

    • While I don’t have specific information on similar compounds, researchers often compare it to related indole derivatives.
    • Highlighting its uniqueness would involve contrasting its properties, reactivity, and applications with those of similar compounds.

    Remember that this compound’s significance lies in its potential applications across various scientific domains

    Properties

    Molecular Formula

    C16H10N4O

    Molecular Weight

    274.28 g/mol

    IUPAC Name

    2-amino-1-hydroxy-3-phenylindole-5,6-dicarbonitrile

    InChI

    InChI=1S/C16H10N4O/c17-8-11-6-13-14(7-12(11)9-18)20(21)16(19)15(13)10-4-2-1-3-5-10/h1-7,21H,19H2

    InChI Key

    SACVCAYEWPWBRE-UHFFFAOYSA-N

    Canonical SMILES

    C1=CC=C(C=C1)C2=C(N(C3=C2C=C(C(=C3)C#N)C#N)O)N

    Origin of Product

    United States

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